molecular formula C23H17FN2O3S B3922957 (5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3922957
M. Wt: 420.5 g/mol
InChI Key: HRNVRYHTEGTSSJ-QGOAFFKASA-N
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Description

(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps. The process begins with the preparation of the furan and diazinane components, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5E)-1-(2-ethylphenyl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O3S/c1-2-14-5-3-4-6-19(14)26-22(28)18(21(27)25-23(26)30)13-17-11-12-20(29-17)15-7-9-16(24)10-8-15/h3-13H,2H2,1H3,(H,25,27,30)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNVRYHTEGTSSJ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(2-Ethylphenyl)-5-{[5-(4-fluorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione

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